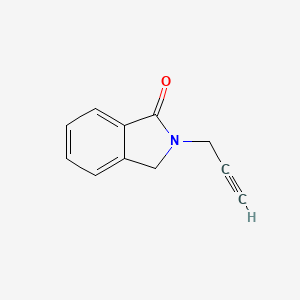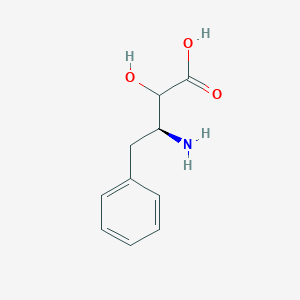
(2Rs,3s)-3-amino-2-hydroxy-4-phenylbutyric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Rs,3s)-3-amino-2-hydroxy-4-phenylbutyric acid is an organic compound with a chiral center at the third carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Rs,3s)-3-amino-2-hydroxy-4-phenylbutyric acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzaldehyde and glycine.
Aldol Condensation: Benzaldehyde undergoes aldol condensation with glycine to form an intermediate compound.
Reduction: The intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Catalytic Hydrogenation: Using a metal catalyst such as palladium on carbon to achieve high yields and purity.
Enzymatic Synthesis: Employing specific enzymes to catalyze the reaction under mild conditions, which can be more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
(2Rs,3s)-3-amino-2-hydroxy-4-phenylbutyric acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products
Oxidation: Formation of a keto acid.
Reduction: Formation of an amine derivative.
Substitution: Formation of a chloro derivative.
Applications De Recherche Scientifique
(2Rs,3s)-3-amino-2-hydroxy-4-phenylbutyric acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism by which (2Rs,3s)-3-amino-2-hydroxy-4-phenylbutyric acid exerts its effects involves:
Molecular Targets: Interacting with specific enzymes and receptors in biological systems.
Pathways: Modulating biochemical pathways related to amino acid metabolism and neurotransmitter synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R)-2-Hydroxy-3-amino-4-phenylbutyric acid: The enantiomer of (2Rs,3s)-3-amino-2-hydroxy-4-phenylbutyric acid with different stereochemistry.
2-Hydroxy-3-amino-4-phenylbutyric acid: Lacks the chiral center, resulting in different chemical properties.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its biological activity and interactions with other molecules.
Propriétés
Formule moléculaire |
C10H13NO3 |
|---|---|
Poids moléculaire |
195.21 g/mol |
Nom IUPAC |
(3S)-3-amino-2-hydroxy-4-phenylbutanoic acid |
InChI |
InChI=1S/C10H13NO3/c11-8(9(12)10(13)14)6-7-4-2-1-3-5-7/h1-5,8-9,12H,6,11H2,(H,13,14)/t8-,9?/m0/s1 |
Clé InChI |
LDSJMFGYNFIFRK-IENPIDJESA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@@H](C(C(=O)O)O)N |
SMILES canonique |
C1=CC=C(C=C1)CC(C(C(=O)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)propanoic acid](/img/structure/B8592143.png)
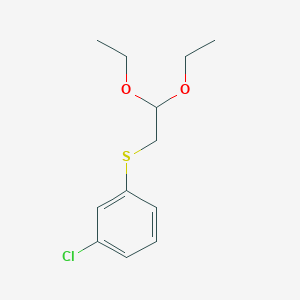
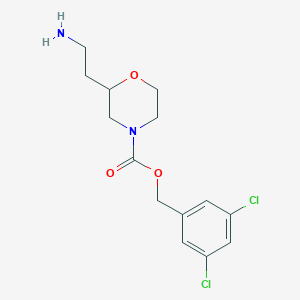

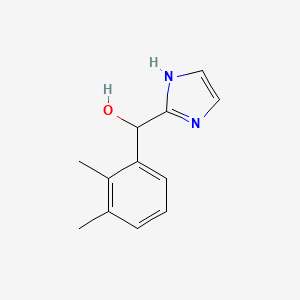

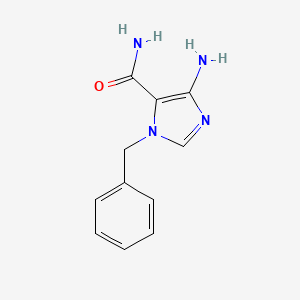
![1-[(4-Methoxyphenyl)methyl]-3-methylidenepiperidin-2-one](/img/structure/B8592186.png)
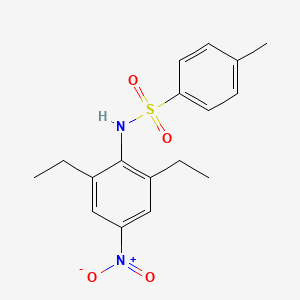

![Methyl 4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B8592214.png)
![4-[4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)but-1-ynyl]aniline](/img/structure/B8592221.png)
